magnesium;trimethyl(pent-2-enyl)silane;bromide

Description

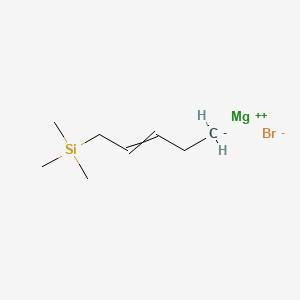

Magnesium;trimethyl(pent-2-enyl)silane;bromide is a Grignard-type reagent featuring a magnesium center coordinated to a bromide ion and a trimethyl(pent-2-enyl)silane moiety. Its synthesis typically involves the reaction of trimethyl(pent-2-enyl)silane with magnesium metal in the presence of a bromide source, such as bromine or alkyl bromides, under anhydrous conditions . This compound is structurally related to other silylated Grignard reagents, such as 1-trimethylsilylvinylmagnesium bromide, which are pivotal in forming carbon-silicon bonds during conjugate additions or annulation reactions .

The pent-2-enyl group in the silane component introduces steric and electronic effects that influence reactivity. For instance, in chelation-controlled additions, magnesium bromide etherate facilitates high diastereoselectivity (>99:1) by coordinating to hydroxyl groups in substrates, directing the silyl group’s regioselective attack . Beyond organic synthesis, silane-magnesium complexes are explored in corrosion-resistant coatings for magnesium alloys, where silane condensation forms cross-linked Si-O-Si or Mg-O-Si networks that enhance adhesion and barrier properties .

Properties

CAS No. |

662112-23-4 |

|---|---|

Molecular Formula |

C8H17BrMgSi |

Molecular Weight |

245.51 g/mol |

IUPAC Name |

magnesium;trimethyl(pent-2-enyl)silane;bromide |

InChI |

InChI=1S/C8H17Si.BrH.Mg/c1-5-6-7-8-9(2,3)4;;/h6-7H,1,5,8H2,2-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

FQUIMKJAOCFDCV-UHFFFAOYSA-M |

Canonical SMILES |

C[Si](C)(C)CC=CC[CH2-].[Mg+2].[Br-] |

Origin of Product |

United States |

Preparation Methods

General Principle

The most direct approach to synthesizing this compound involves the classic Grignard reaction between metallic magnesium and a halogenated precursor. This follows the general reaction:

R-Br + Mg → RMgBr

In this case, R represents the trimethyl(pent-2-enyl)silane group.

Reaction Procedure

The traditional preparation involves the following steps:

- Preparation of anhydrous reaction conditions

- Addition of magnesium turnings to anhydrous diethyl ether

- Activation of magnesium surface

- Addition of trimethyl(pent-2-enyl)silane bromide

- Reflux under inert atmosphere

The reaction must be conducted under strictly anhydrous conditions as Grignard reagents react rapidly with water to form the corresponding alkane.

Activation Techniques

Two primary techniques are employed to activate the magnesium surface:

Iodine Activation : A small chip of iodine is added to clean the magnesium surface by removing the oxide layer, facilitating electron transfer.

Physical Crushing : Mechanical crushing of magnesium turnings exposes fresh, reactive metal surfaces.

The formation of the Grignard reagent is typically indicated by:

- Disappearance of the iodine color

- Exothermic reaction with spontaneous boiling

- Gradual disappearance of magnesium metal

Batch Process Protocols for Silane-Grignard Synthesis

Normal Addition Protocol

In this approach, the silane component is added to a preformed Grignard reagent. This protocol is preferred when complete substitution of the silane is desired.

Procedure:

- Form the Grignard reagent by reacting magnesium with an appropriate alkyl or aryl halide in anhydrous ether

- Add the silane component (typically a chlorosilane) dropwise to the Grignard solution

- Maintain reaction temperature between -5°C and 15°C for optimal results

- Allow the reaction to proceed for 1-4 hours

This process is considered "single-pot" as the Grignard formation and subsequent reaction can occur without transfer to another vessel.

Reverse Addition Protocol

This method involves adding a preformed Grignard reagent to the silane component and is preferred when partial substitution of the silane is required.

Procedure:

- Prepare the Grignard reagent separately

- Cool the silane solution to the appropriate temperature

- Add the Grignard reagent dropwise to the silane solution

- Monitor the reaction to control the degree of substitution

This approach offers better control over the substitution pattern at silicon but may require more precise temperature control and addition rates.

In Situ Formation Protocol

The in situ formation method is specifically cited as preferred for allyltrimethylsilane synthesis, making it particularly relevant for this compound preparation.

Procedure:

- Combine the halogenated precursor and silane in the presence of magnesium metal

- The Grignard forms in the presence of the silane, leading to immediate reaction

- Maintain the reaction mixture under inert atmosphere at controlled temperature

This approach is particularly advantageous when the Grignard intermediate has poor solution stability or limited solubility.

Magnesium-Halogen Exchange Method

Principle and Application

An alternative approach for preparing this Grignard reagent involves magnesium-halogen exchange rather than direct oxidative addition of magnesium metal.

General Reaction:

R-X + R'MgX' → RMgX' + R'-X

where R is the trimethyl(pent-2-enyl)silane group.

Reagents and Conditions

The exchange reaction typically employs:

Reaction Kinetics

The rate of magnesium-halogen exchange is influenced by:

- Electronic properties of the substrate

- Steric factors

- Temperature

- Presence of coordinating functional groups

Electron-withdrawing groups typically accelerate the exchange, while electron-donating groups slow the process.

Optimized Process for Industrial Scale Preparation

Solvent Selection

Ethereal solvents are essential for stabilizing Grignard reagents. Common choices include:

| Solvent | Advantages | Disadvantages |

|---|---|---|

| Diethyl ether | Lower boiling point, easier removal | Higher volatility, fire hazard |

| Tetrahydrofuran (THF) | Higher boiling point, better solvating properties | More difficult to remove completely |

| tert-Butyl methyl ether | Reduced peroxide formation | Lower solvating power |

| Dimethoxyethane | Good solvating properties | Higher cost |

Tetrahydrofuran is often preferred for silicon-containing Grignard reagents due to its superior solvating ability.

Temperature Control

Temperature control is critical for optimizing yield and minimizing side reactions:

- Initiation phase: 0°C to 5°C for controlled Grignard formation

- Reaction phase: Gradual warming to room temperature for completion

- Silane addition: Cooling to -5°C to 15°C to control selectivity

The exothermic nature of Grignard formation necessitates efficient cooling systems, particularly for large-scale preparations.

Additives and Catalysts

Several additives can enhance the efficiency of the preparation:

- Lithium chloride : Breaks up aggregates of organomagnesium reagents, accelerating reactions

- 1,2-dibromoethane : Acts as an initiator for sluggish Grignard formations

- Transition metal catalysts : Can facilitate coupling reactions with silanes

Common Challenges and Solutions

Side Reactions

The preparation of this compound faces several potential side reactions:

Water Sensitivity

Grignard reagents are extremely sensitive to moisture. Rigorous drying procedures are necessary:

- Flame-drying of glassware

- Use of molecular sieves or drying agents

- Inert atmosphere (nitrogen or argon)

- Anhydrous solvents

Even trace amounts of water will protonate the Grignard reagent, forming the corresponding hydrocarbon and reducing yield.

Magnesium Activation Issues

Initiating the Grignard reaction can be challenging due to the oxide coating on magnesium metal. Activation methods include:

- Addition of iodine

- Mechanical crushing of magnesium

- Ultrasonic activation

- Addition of 1,2-dibromoethane as an initiator

Analytical Methods for Quality Control

Titration Methods

The concentration of the prepared Grignard reagent can be determined by:

Spectroscopic Analysis

The quality and purity can be assessed using:

- ¹H NMR spectroscopy : To confirm structure and purity

- ²⁹Si NMR spectroscopy : Particularly useful for silicon-containing compounds

- GC-MS analysis : For identification of by-products and impurities

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|

| Traditional Grignard | Simple setup, well-established | Moisture sensitive, requires activation | 60-80% |

| Normal Addition | Better for complete substitution, single-pot | Less control over selectivity | 70-85% |

| Reverse Addition | Better selectivity control | Requires transfer of air-sensitive materials | 65-80% |

| In Situ Formation | Preferred for allylsilanes, handles unstable intermediates | Limited to certain substrate types | 75-90% |

| Mg-Halogen Exchange | Tolerates functional groups, milder conditions | Requires expensive reagents | 80-95% |

The in situ formation protocol is particularly recommended for this compound due to its success with similar allyltrimethylsilane compounds.

Chemical Reactions Analysis

Types of Reactions

Magnesium;trimethyl(pent-2-enyl)silane;bromide undergoes several types of chemical reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Substitution Reactions: Can replace halides in organic molecules.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common reactants.

Solvents: Anhydrous ether or tetrahydrofuran (THF) are typically used.

Temperature: Reactions are often conducted at low temperatures to control the reactivity.

Major Products

The major products formed from these reactions include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used .

Scientific Research Applications

Synthetic Applications

2.1. Organometallic Reactions

Magnesium; trimethyl(pent-2-enyl)silane; bromide has been utilized in various organometallic reactions, particularly in the formation of carbon-carbon bonds. Its reactivity allows for:

- Allylation Reactions : It can act as a nucleophile in allylation reactions, effectively transferring the pentenyl group to electrophiles such as carbonyl compounds .

- Silylation : The compound can be used to introduce silyl groups into organic molecules, enhancing their reactivity and stability .

Case Study: Barbier Allylation

A notable study demonstrated the use of this compound in the Barbier allylation of benzaldehydes, showcasing its effectiveness in producing allylic alcohols with high yields .

Material Science Applications

3.1. Polymer Chemistry

In polymer chemistry, magnesium; trimethyl(pent-2-enyl)silane; bromide has been explored for its potential to modify polymer structures. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

| Application | Description |

|---|---|

| Polymer Modification | Enhances thermal stability and mechanical properties of polymers |

| Silylation of Polymers | Improves compatibility and adhesion properties |

Catalytic Applications

4.1. Catalysis in Organic Synthesis

The compound serves as an effective catalyst in various organic transformations:

- Silicon-Based Catalysis : The silicon atom's ability to stabilize intermediates makes this compound useful in catalyzing reactions such as cyclizations and rearrangements .

- Radical Reactions : It has been employed in radical cyclization processes, providing a pathway for synthesizing complex molecules with high stereocontrol .

Mechanism of Action

The mechanism by which magnesium;trimethyl(pent-2-enyl)silane;bromide exerts its effects involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites .

Comparison with Similar Compounds

(a) 1-Trimethylsilylvinylmagnesium Bromide

- Structure : Features a vinyl-silane group instead of pent-2-enyl-silane.

- Reactivity : Generates α,β-unsaturated ketones via conjugate addition but may produce dimeric byproducts due to secondary reactions with ketones .

- Yield : ~81% in silane synthesis (e.g., dimethyl(2-methyleneheptyl)silane) under optimized THF conditions .

(b) (E)-2-Trimethylsilylethenylmagnesium Bromide

(c) Phenylmagnesium Bromide

- Structure : Lacks silane functionality; phenyl group directly bonded to magnesium.

- Utility: Limited to aryl couplings but incompatible with silane tethering due to absence of Si-C bonds .

Silane Component Comparisons

Magnesium Bromide vs. Other Catalysts

- Magnesium Bromide Etherate: Chelates hydroxyl groups, enabling >99:1 diastereoselectivity in silyl additions . Superior to non-chelating Mg salts (e.g., MgCl2) in directing regiochemistry.

- Magnesium Hydride (MgH2) :

- Zinc or Aluminum Complexes :

Corrosion Resistance

- Coating Performance : Silane-magnesium coatings on AZ91D alloy exhibit 2–3x higher impedance in electrochemical tests compared to standalone hydroxyapatite or TiO2 coatings due to robust Si-O-Si networks .

- Pretreatment Dependency : Alkaline surface pretreatment increases hydroxyl group density, improving silane adhesion and corrosion resistance by 40% .

Catalysis

- Hydrosilylation : Magnesium-silane complexes catalyze strained C–C bond hydrosilylation with 85–95% conversion, though stereoselectivity remains moderate (E:Z = 1:1) .

Q & A

Q. What is the optimal method for synthesizing high-purity magnesium bromide (MgBr₂) for Grignard reagent applications?

- Methodological Answer : MgBr₂ can be synthesized via direct reaction of magnesium metal with bromine in anhydrous diethyl ether under inert conditions. Critical steps include using ultra-pure magnesium turnings, controlled bromine addition to prevent exothermic runaway, and rigorous exclusion of moisture . Alternative routes involve reacting MgO with hydrobromic acid (HBr), but this requires post-synthesis purification to remove water and residual acid .

Q. How can the Lewis structure of magnesium bromide be validated experimentally?

- Methodological Answer : The ionic nature of MgBr₂ (Mg²⁺ and 2Br⁻) is confirmed via X-ray crystallography, which reveals its hexagonal crystal lattice. Spectroscopic methods, such as Raman spectroscopy, show characteristic Mg-Br vibrational modes at ~150–200 cm⁻¹. Additionally, conductivity measurements in anhydrous THF demonstrate its dissociation into ions, supporting the Lewis model .

Q. What are the critical steps in synthesizing trimethyl(pent-2-enyl)silane derivatives?

- Methodological Answer : A common strategy involves hydrosilylation of pent-2-ene with trimethylsilane using Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane). Alternatively, Grignard intermediates (e.g., pent-2-enylmagnesium bromide) can react with chlorotrimethylsilane in THF at −78°C, followed by aqueous workup and distillation . Purity is verified via GC-MS and ¹H NMR .

Advanced Research Questions

Q. How does magnesium bromide etherate catalyze the rearrangement of α-deuteroepoxyethylsilane to aldehydes?

- Methodological Answer : MgBr₂ etherate acts as a Lewis acid, coordinating to the epoxide oxygen and polarizing the C-O bond. This facilitates ring-opening via a carbocation intermediate, followed by hydride shift and elimination to yield aldehydes. Isotopic labeling (e.g., deuterium at the α-position) and ¹H NMR tracking confirm the mechanism . Kinetic studies show a first-order dependence on MgBr₂ concentration .

Q. How can contradictory data on silane critical constants (e.g., boiling points) be resolved?

- Methodological Answer : Discrepancies in historical silane data (e.g., Adwentowski’s 1911 study citing −116°C vs. modern −111.9°C) arise from impurities in early synthesis methods (e.g., Mg₂Si-derived silane). Modern approaches use high-purity SiH₄ gas and calibrated differential scanning calorimetry (DSC) to measure critical temperatures. Cross-validation with quantum mechanical calculations (e.g., COSMO-RS) reduces uncertainty .

Q. What thermodynamic properties govern magnesium bromide’s stability in solvated vs. anhydrous forms?

- Methodological Answer : The anhydrous form (ΔfH°gas = −302.92 kJ/mol) is stabilized by ionic lattice energy, while solvated forms (e.g., MgBr₂·6H₂O) exhibit lower melting points due to disrupted lattice by water. Key data include:

| Property | Anhydrous MgBr₂ | Hexahydrate MgBr₂·6H₂O |

|---|---|---|

| ΔfH° (kJ/mol) | −302.92 | −524.26 |

| Melting Point (°C) | 711 | 165 (decomp.) |

| Solubility (H₂O, g/L) | 102 | 316 |

Q. What strategies improve regioselectivity in silane-functionalized cross-coupling reactions?

- Methodological Answer : Using bulky ligands (e.g., triisopropylsilyl) or low-polarity solvents (hexanes/THF) directs coupling to less sterically hindered sites. For example, FeBr₂-catalyzed coupling of ((trimethylsilyl)ethynyl)magnesium bromide with iodotetrahydro-2H-pyran achieves 75% yield and 24:1 cis:trans selectivity via steric control .

Data Contradiction Analysis

Q. Why do some Grignard reactions with chlorosilanes fail to yield expected products?

- Methodological Answer : Side reactions (e.g., THF ring-opening by iodide ions or Mg surface passivation) can occur. For example, 5-chloroquinoline Grignard reactions in THF show 60% Mg consumption but no carboxylation product due to competing THF degradation. Mitigation involves iodide-free conditions or using less reactive siloxanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.